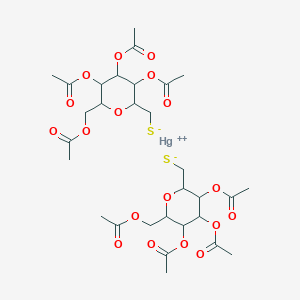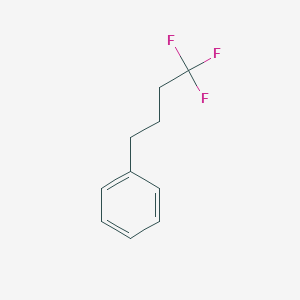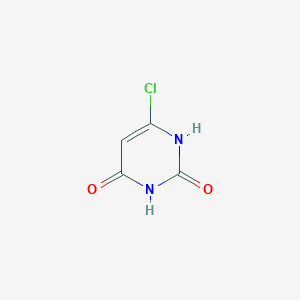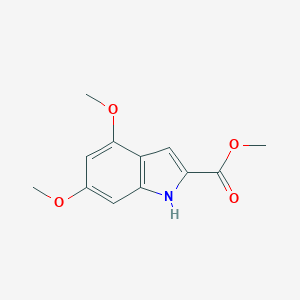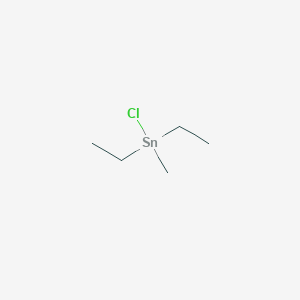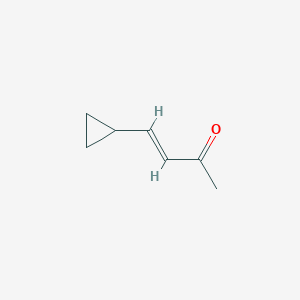
(E)-4-cyclopropylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-cyclopropylbut-3-en-2-one is a cyclic organic compound that belongs to the family of cyclopropyl ketones. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of (E)-4-cyclopropylbut-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, including amines, thiols, and alcohols.
Biochemische Und Physiologische Effekte
(E)-4-cyclopropylbut-3-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-cyclopropylbut-3-en-2-one has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity and potential health hazards. It should be handled with care and used in a well-ventilated area.
Zukünftige Richtungen
For its use include the development of new synthetic methodologies and investigation of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-4-cyclopropylbut-3-en-2-one involves the reaction of cyclopropylmethyl bromide with magnesium in the presence of diethyl ether. The resulting compound is then treated with ethyl propiolate to produce (E)-4-cyclopropylbut-3-en-2-one.
Wissenschaftliche Forschungsanwendungen
(E)-4-cyclopropylbut-3-en-2-one is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of chiral auxiliaries and ligands.
Eigenschaften
CAS-Nummer |
105891-18-7 |
|---|---|
Produktname |
(E)-4-cyclopropylbut-3-en-2-one |
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(E)-4-cyclopropylbut-3-en-2-one |
InChI |
InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
AKBUQKWXWWDVNF-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1CC1 |
SMILES |
CC(=O)C=CC1CC1 |
Kanonische SMILES |
CC(=O)C=CC1CC1 |
Synonyme |
3-Buten-2-one, 4-cyclopropyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



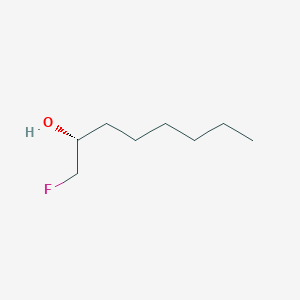
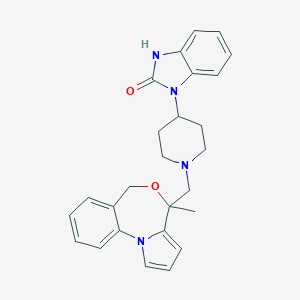
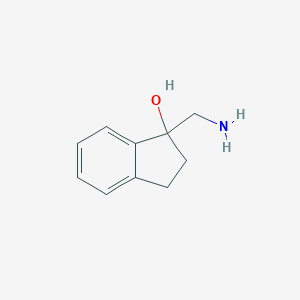
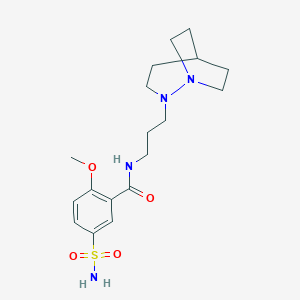
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
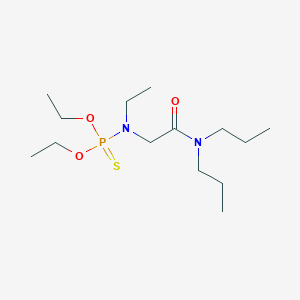
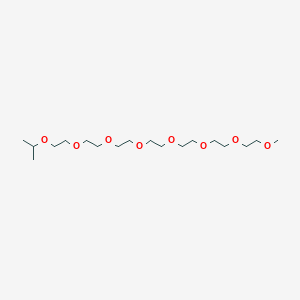
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
